

In Vivo Administration of SG-094 in Mouse Models: Application Notes and Protocols

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Compound of Interest

Compound Name: SG-094
Cat. No.: B10827841

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Introduction

SG-094 is a potent and selective small-molecule inhibitor of Two-Pore Channel 2 (TPC2), a cation channel localized on endolysosomal membranes.[1] It is a synthetic analog of tetrandrine, exhibiting increased potency and reduced toxicity, which makes it a viable candidate for in vivo studies.[1] **SG-094** has demonstrated anti-tumor efficacy in preclinical mouse models, particularly in hepatocellular carcinoma (HCC), by inhibiting tumor growth and impairing proangiogenic signaling.[1] Additionally, **SG-094** has been shown to inhibit P-glycoprotein (P-gp), a drug efflux pump associated with multidrug resistance in cancer.[1]

This document provides detailed application notes and protocols for the in vivo administration of **SG-094** in mouse models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

SG-094 exerts its effects primarily through the inhibition of TPC2. TPC2 channels are involved in regulating intracellular calcium signaling, which is crucial for various cellular processes,

including cell proliferation and angiogenesis. By inhibiting TPC2, **SG-094** disrupts these signaling pathways. Specifically, **SG-094** has been shown to reduce the VEGF-induced phosphorylation of downstream effectors such as eNOS, JNK, MAPK, and AKT.[1] The inhibition of TPC2 arrests the channel in a conformation that prevents pore opening, thereby blocking ion flux.

Data Presentation

In Vivo Efficacy of **SG-094** in a Hepatocellular Carcinoma (HCC) Xenograft Model

The following table summarizes the quantitative data from an in vivo study of **SG-094** in a mouse model of hepatocellular carcinoma.

Mouse Model	Cell Line	Treatment	Dosing Schedule	Tumor Volume (Day 10)	Tumor Growth Inhibition	Reference
C57Bl/6-Tyr mice	RIL175 WT	Vehicle Control	Every 2-3 days for 10 days	~1250 mm ³	-	[1]
C57Bl/6-Tyr mice	RIL175 WT	SG-094 (90 nmol/kg)	Every 2-3 days for 10 days	~500 mm ³	~60%	[1]

Note: Tumor growth was monitored over a 10-day period. The data presented are approximations based on graphical representations in the cited literature.

Experimental Protocols

Protocol 1: Preparation of **SG-094** for In Vivo Administration (Formulation with PEG300)

This protocol is suitable for preparing a clear solution of **SG-094** for intraperitoneal (i.p.) injection.

Materials:

- **SG-094**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes

Procedure:

- **Prepare Stock Solution:** Prepare a stock solution of **SG-094** in DMSO at a concentration of 25 mg/mL.
- **Formulation:** In a sterile microcentrifuge tube, add the following reagents in the specified order, ensuring complete mixing after each addition:
 - 400 μ L of PEG300
 - 100 μ L of **SG-094** DMSO stock solution (25 mg/mL)
 - 50 μ L of Tween-80
 - 450 μ L of sterile saline
- **Final Concentration:** This procedure yields a 1 mL working solution of **SG-094**. The final concentration will depend on the desired dose for the animal. Adjust volumes proportionally to prepare the required total volume.
- **Administration:** Administer the freshly prepared solution to mice via intraperitoneal injection.

Protocol 2: Preparation of **SG-094** for In Vivo Administration (Formulation with Corn Oil)

This protocol provides an alternative formulation using corn oil as a vehicle.

Materials:

- **SG-094**
- Dimethyl sulfoxide (DMSO)
- Corn Oil
- Sterile microcentrifuge tubes

Procedure:

- **Prepare Stock Solution:** Prepare a stock solution of **SG-094** in DMSO at a concentration of 25 mg/mL.
- **Formulation:** In a sterile microcentrifuge tube, add the following reagents in the specified order, ensuring complete mixing after each addition:
 - 900 μ L of Corn Oil
 - 100 μ L of **SG-094** DMSO stock solution (25 mg/mL)
- **Final Concentration:** This procedure yields a 1 mL working solution of **SG-094**. Adjust volumes as needed.
- **Administration:** Administer the freshly prepared solution to mice via the desired route (e.g., intraperitoneal injection or oral gavage).

Protocol 3: In Vivo Efficacy Study in an HCC Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **SG-094** in a subcutaneous HCC mouse model.

Materials and Animals:

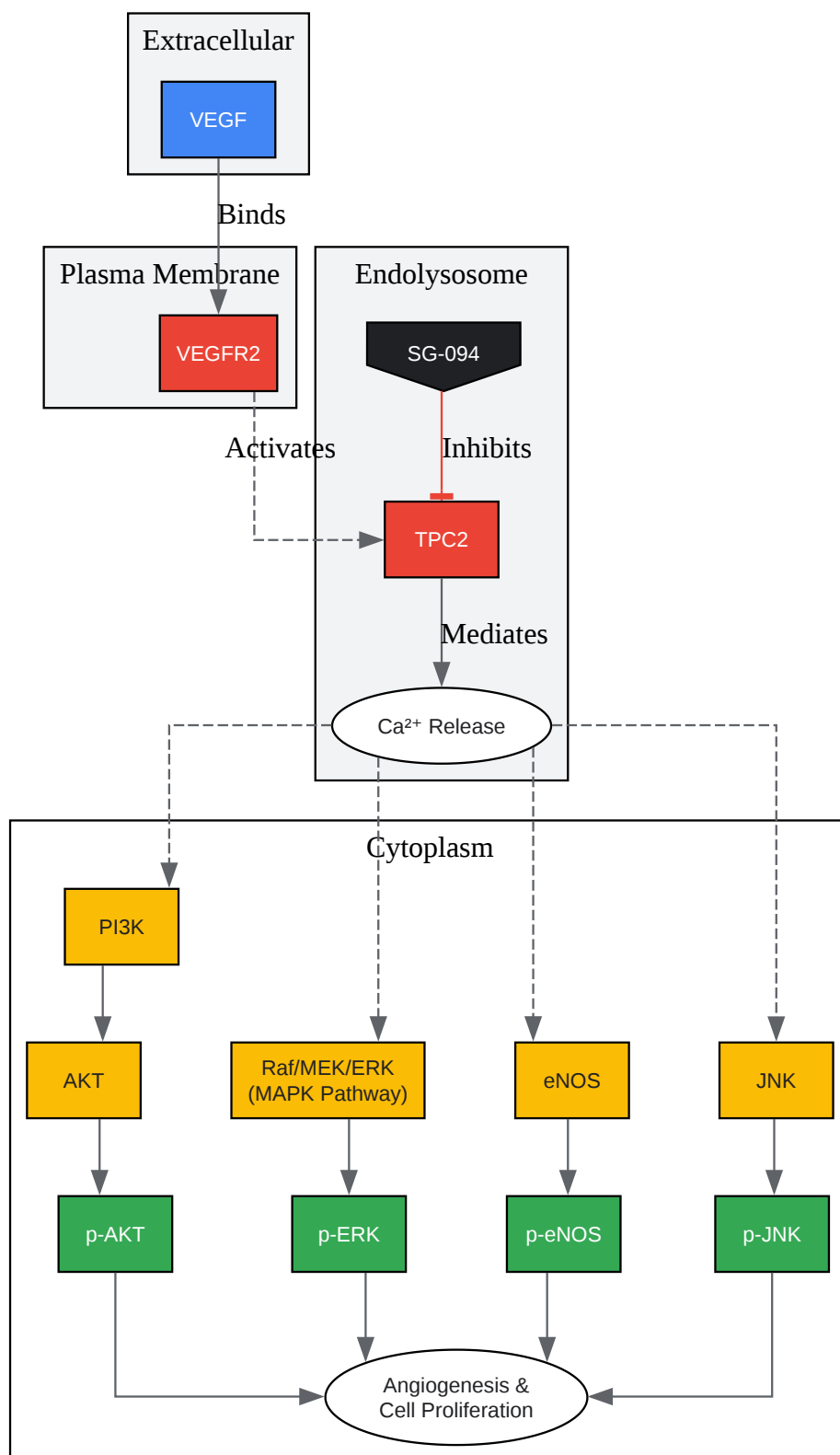
- C57Bl/6-Tyr mice (or other appropriate strain)

- RIL175 WT hepatocellular carcinoma cells
- Matrigel (or other appropriate basement membrane matrix)
- **SG-094** formulation (prepared as per Protocol 1 or 2)
- Vehicle control (formulation without **SG-094**)
- Calipers for tumor measurement
- Sterile syringes and needles

Procedure:

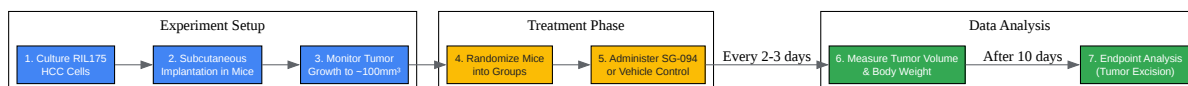
- **Cell Preparation:** Culture RIL175 WT cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
- **Tumor Implantation:** Subcutaneously inject 100 μ L of the cell suspension (1×10^6 cells) into the flank of each mouse.
- **Tumor Growth Monitoring:** Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- **Animal Grouping and Treatment:** Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control and **SG-094**).
- **Drug Administration:** Administer **SG-094** (e.g., 90 nmol/kg) or vehicle control to the respective groups according to the desired schedule (e.g., every 2-3 days for 10 days) via intraperitoneal injection.
- **Data Collection:** Continue to monitor tumor volume and body weight throughout the study.
- **Endpoint:** At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualization of Signaling Pathways and Workflows



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Caption: **SG-094** inhibits TPC2, blocking VEGF-mediated signaling pathways.



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Caption: Workflow for in vivo efficacy testing of **SG-094** in a mouse model.

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References

- 1. [cancer-research-network.com](https://www.cancer-research-network.com) [cancer-research-network.com]
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